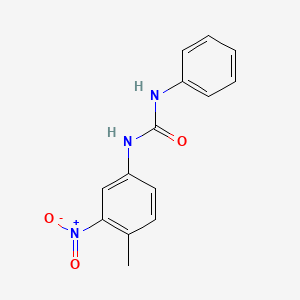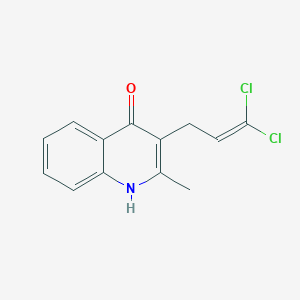
3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol, also known as DCPIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPIQ is a quinoline derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has also been shown to bind to acetylcholinesterase and inhibit its activity, leading to the accumulation of acetylcholine in the synaptic cleft.
Biochemical and Physiological Effects:
3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has been shown to possess antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has also been shown to inhibit the activity of acetylcholinesterase, leading to enhanced cholinergic neurotransmission. Moreover, 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has been studied for its potential use as a fluorescent probe for imaging of biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has several advantages for lab experiments, including its high purity and stability. However, 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. Moreover, further studies are needed to determine the toxicity and safety of 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol in vivo.
Synthesemethoden
3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol can be synthesized through various methods, including the reaction of 2-methyl-4-quinolinol with 3,3-dichloroacryloyl chloride in the presence of a base. Another method involves the reaction of 2-methyl-4-quinolinol with 3,3-dichloroacrylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide. These methods have been optimized to yield high purity 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol.
Wissenschaftliche Forschungsanwendungen
3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has been shown to possess antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has also been studied for its potential use as a fluorescent probe for imaging of biological systems. Moreover, 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.
Eigenschaften
IUPAC Name |
3-(3,3-dichloroprop-2-enyl)-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-9(6-7-12(14)15)13(17)10-4-2-3-5-11(10)16-8/h2-5,7H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLBPEFJUBUZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-Dichloroprop-2-en-1-yl)-2-methylquinolin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5726845.png)
![2-(4-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5726846.png)
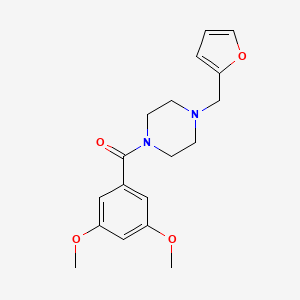
![N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B5726854.png)
![5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5726861.png)
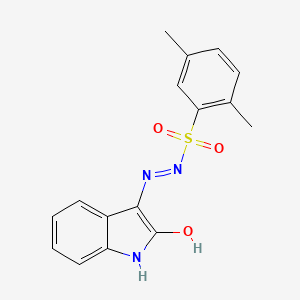
![5,6-dimethyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5726871.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)-N-methylbenzamide](/img/structure/B5726872.png)
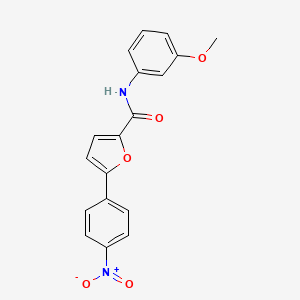
![5-chloro-2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5726894.png)
![N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5726907.png)

